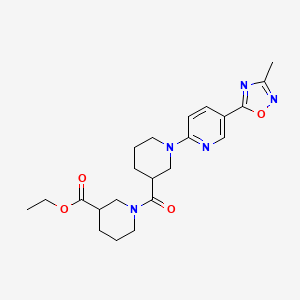
2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, an acetamide group, and a methoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, compounds with similar structures are often synthesized through multi-step organic reactions. The imidazole ring, for example, can be synthesized through the condensation of an aldehyde with an amine and a α-haloketone.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions. The methoxyphenyl group is a benzene ring with a methoxy group attached, which could contribute to the compound’s lipophilicity.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The imidazole ring, for example, is aromatic and relatively stable, but can be protonated at the nitrogen atoms. The thioether group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the imidazole ring could contribute to its basicity, while the methoxyphenyl group could increase its lipophilicity.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
The synthesis of related compounds, such as imidazole and benzimidazole derivatives, has been extensively studied for their potential antibacterial properties. For instance, Ramalingam et al. (2019) synthesized derivatives of benzimidazole and evaluated them for significant antibacterial activity, demonstrating the potential of such compounds in combating bacterial infections Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019.
Imaging Tracers for PET
Compounds with structural similarities have been explored for their use as PET tracers, aiding in the imaging of specific enzymatic activities within the body. Gao et al. (2016) developed carbon-11-labeled imidazopyridine and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting their application in medical diagnostics and research Gao, M. Wang, & Q. Zheng, 2016.
Anticancer Agents
Research on compounds structurally related to the one has shown promising anticancer activity. For example, Evren et al. (2019) synthesized and evaluated thiazole derivatives for their selective cytotoxicity against cancer cells, showcasing the potential of such compounds in the development of anticancer therapies Evren, L. Yurttaş, B. Eksellı, & G. Akalın-Çiftçi, 2019.
Antimicrobial Agents
The design and synthesis of compounds incorporating imidazole and other heterocycles have also been directed towards developing potent antimicrobial agents. Naraboli & J. S. Biradar (2017) synthesized benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, and evaluated them for antimicrobial and antioxidant activities, indicating their multifunctional applications in treating infections and oxidative stress Naraboli & Biradar, 2017.
Safety And Hazards
Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. However, as with any new compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows promising biological activity, it could be further developed as a potential therapeutic agent.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more accurate information, specific studies on this compound would be needed.
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13(2)11-24-17(15-5-7-16(26-4)8-6-15)10-21-20(24)28-12-19(25)22-18-9-14(3)27-23-18/h5-10,13H,11-12H2,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULNVFNWNBRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)
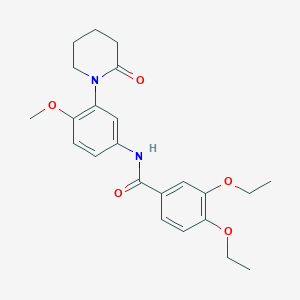
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)
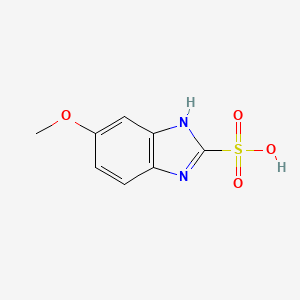
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
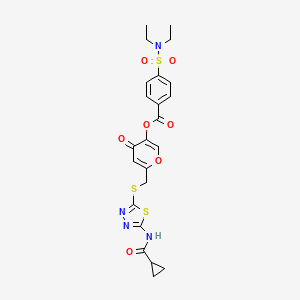
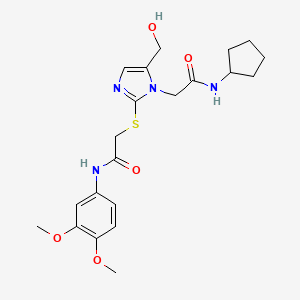
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
